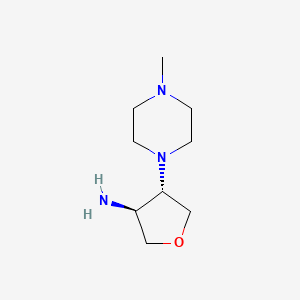

(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine

Beschreibung

(3S,4S)-4-(4-Methylpiperazin-1-yl)oxolan-3-amine is a stereoisomeric compound featuring a tetrahydrofuran (oxolane) core substituted with a 4-methylpiperazine group and an amine at the 3-position. Its stereochemical configuration (3S,4S) distinguishes it from other stereoisomers, such as the (3R,4R) form (CAS 21404-86-4, trans-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-amine) . This compound is of interest in medicinal chemistry due to the piperazine moiety’s role in modulating receptor binding and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C9H19N3O |

|---|---|

Molekulargewicht |

185.27 g/mol |

IUPAC-Name |

(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine |

InChI |

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

OJANKABONAWVQQ-RKDXNWHRSA-N |

Isomerische SMILES |

CN1CCN(CC1)[C@@H]2COC[C@H]2N |

Kanonische SMILES |

CN1CCN(CC1)C2COCC2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S,4S)-4-(4-Methylpiperazin-1-yl)oxolan-3-amin umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4-Methylpiperazin und Oxiran.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig unter Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die nucleophile Substitutionsreaktion zu erleichtern.

Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (3S,4S)-4-(4-Methylpiperazin-1-yl)oxolan-3-amin folgendes beinhalten:

Großreaktoren: Die Reaktionen werden mit Großreaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit hochskaliert.

Automatisierte Systeme: Automatisierte Systeme werden eingesetzt, um Konsistenz und Effizienz im Produktionsprozess zu gewährleisten.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

(3S,4S)-4-(4-Methylpiperazin-1-yl)oxolan-3-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen der Piperazinring durch verschiedene funktionelle Gruppen substituiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel:

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die an den Piperazinring gebunden sind.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that (3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine exhibits promising anticancer activity. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies as they can interfere with the signaling pathways that promote tumor growth. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, suggesting a potential role in developing new anticancer drugs .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in treating psychiatric disorders such as depression and anxiety. Preliminary data suggest that derivatives of this compound could serve as novel antidepressants or anxiolytics due to their ability to enhance synaptic transmission in relevant pathways .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Studies have demonstrated that the compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies indicate that the compound can effectively bind to enzyme active sites, potentially inhibiting their function. This property is particularly relevant for developing enzyme inhibitors used in treating various diseases .

Drug Development Implications

Formulation Development

The unique structural features of this compound make it a candidate for formulation into various dosage forms. Research into its solubility and stability profiles is ongoing to ensure effective delivery mechanisms in therapeutic applications. The compound's compatibility with excipients used in drug formulations is also being studied to enhance bioavailability and therapeutic efficacy .

Combination Therapies

Given its diverse biological activities, this compound may be explored in combination therapies. Combining it with other therapeutic agents could enhance overall treatment efficacy while reducing side effects associated with higher doses of individual drugs. This approach is particularly relevant in cancer therapy and the treatment of complex diseases where multiple pathways are involved .

Data Summary Table

Wirkmechanismus

Der Wirkungsmechanismus von (3S,4S)-4-(4-Methylpiperazin-1-yl)oxolan-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren wirken und zu Veränderungen in zellulären Prozessen führen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ihrer Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Analogues

Stereoisomers

- (3R,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-amine

Cyclohexane-Based Analogues

- (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289)

- Key Difference : Oxolane ring replaced by a cyclohexane ring.

- Impact :

- Conformational Flexibility : Cyclohexane’s chair conformations may enhance hydrophobic interactions compared to the planar oxolane.

- Synthesis : Prepared via reductive amination of dibenzylamine intermediates, similar to oxolane derivatives but with distinct stereochemical control .

Functional Group Variants

Piperazine-Substituted Heterocycles

- rac-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride

- Key Difference : 4-Methylpiperazine replaced by a bromopyrazole group.

- Impact :

- Solubility : Pyrazole’s polarity may reduce lipophilicity compared to methylpiperazine .

Aromatic Hybrids

- (3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine

- Key Difference : Oxolane replaced by a pyridine-nitropiperazine hybrid.

- Impact :

- Metabolism : Nitro groups may increase metabolic stability but pose toxicity risks .

Physicochemical and Pharmacokinetic Comparisons

Biologische Aktivität

(3S,4S)-4-(4-methylpiperazin-1-yl)oxolan-3-amine is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antitumor, and central nervous system (CNS) effects. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a piperazine ring attached to an oxolane moiety. The specific stereochemistry at the 3 and 4 positions contributes to its biological activity.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the piperazine moiety can inhibit the growth of various bacterial strains. A notable study by Savaliya et al. (2010) demonstrated that Schiff base derivatives of piperazine possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Piperazine derivatives have also been investigated for their antitumor effects. A case study involving related compounds revealed that modifications in the piperazine structure can enhance cytotoxicity against cancer cell lines. For example, derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro .

Central Nervous System Effects

The influence of piperazine derivatives on the CNS has been documented in various studies. Some compounds have been found to exhibit anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may have potential applications in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of a related piperazine derivative against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

- Antitumor Activity : In vitro assays showed that certain modifications in piperazine structures could lead to enhanced apoptosis in cancer cells, indicating potential for drug development .

- CNS Activity : Behavioral tests on rodents indicated that compounds with similar structures to this compound exhibited reduced anxiety-like behavior when administered at specific doses .

Data Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against E. coli | Savaliya et al., 2010 |

| Antitumor | Induces apoptosis in cancer cells | Study on piperazine derivatives |

| CNS Effects | Anxiolytic effects in rodents | Behavioral tests |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.